![molecular formula C17H16Cl2N4OS B2965863 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone CAS No. 860649-41-8](/img/structure/B2965863.png)
1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H16Cl2N4OS and its molecular weight is 395.3. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
This compound exhibits properties that make it a candidate for use as an antifungal agent . It’s structurally related to miconazole, a well-known antifungal medication used to treat skin infections like athlete’s foot, jock itch, and ringworm . The presence of the 1,2,4-triazole moiety is crucial for the inhibition of ergosterol synthesis, which is a vital component of fungal cell membranes.
Herbicide Development
The triazole and pyridinone components of the compound suggest potential utility in the development of herbicides. Similar structures are key intermediates in the synthesis of triazolinone herbicides like Sulfentrazone, which are effective against a broad range of weeds . The compound could serve as a starting point for the synthesis of novel herbicides with improved efficacy and selectivity.
Chemical Synthesis Intermediate
Due to its unique chemical structure, this compound can act as an intermediate in various chemical synthesis processes. For example, it could be involved in the nitration process of related compounds in a microreactor system, leading to the production of key intermediates for other chemical entities .
Anticancer Research
Compounds with a 1,2,4-triazole core have been explored for their anticancer properties. The compound could be modified to produce novel derivatives with potential anticancer activity. This is based on the precedent set by similar triazole derivatives that have shown promise as anticancer agents .
Extraction of Acids
The compound’s structure suggests that it could be useful in the extraction of acids. Similar compounds have been used to extract hydrochloric and nitric acid, indicating that this compound might also be effective in such applications .
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-3-23-15(20-21-17(23)25-2)13-5-4-8-22(16(13)24)10-11-6-7-12(18)9-14(11)19/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQDCJCDFMMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

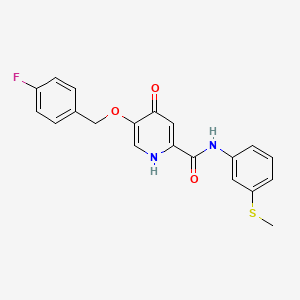
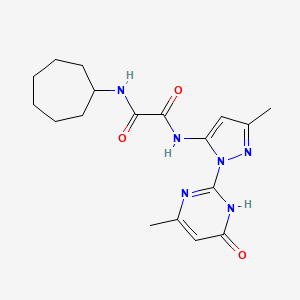
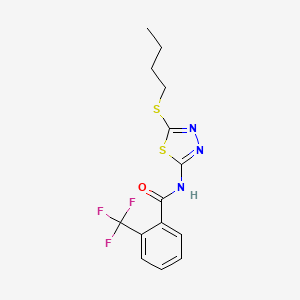
![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)
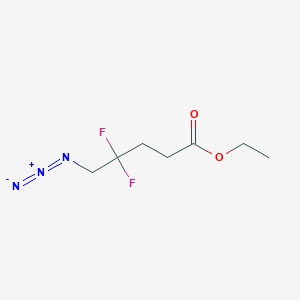
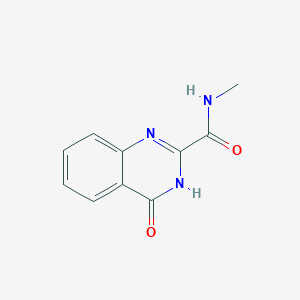

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)
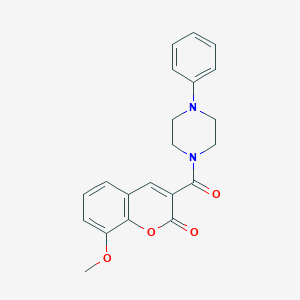
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)